4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride
Overview
Description
4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Protocols and Structural Features : A novel protocol was used for the synthesis of compounds related to 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride, with X-ray, IR, NMR, and electronic spectroscopy employed for structural analysis. These methods facilitated the investigation of optical properties through UV–vis absorption and fluorescence spectroscopy, providing insights into the molecular arrangement and interactions in solid state and solution phases (Jukić et al., 2010).
Antimicrobial Activity
- Antimicrobial Efficacy : The synthesis of derivatives through reactions involving piperidine solutions under specific conditions led to compounds with significant antimicrobial activities. These activities were assessed against various bacterial and fungal strains, demonstrating the potential of these compounds as antimicrobial agents (Okasha et al., 2022).
Anticancer Activity
- In vitro Anticancer Properties : Some derivatives displayed excellent antitumor activity against breast, colon, and liver cancer cell lines. The compounds induced cell cycle arrest and apoptosis in cancer cells, highlighting their potential for further development as anticancer agents (El-Agrody et al., 2020).
Molecular Docking and SAR Studies
- Molecular Docking Analysis : Certain synthesized compounds exhibited promising tyrosine kinase receptor inhibition, comparable to known inhibitors. Molecular docking studies clarified the biological findings, suggesting the utility of these compounds in targeted cancer therapy (El-Agrody et al., 2022).
Spectroscopic and Computational Studies
- Spectroscopic and NLO Analysis : Detailed spectroscopic (FT-IR, NMR) and computational (DFT/TD-DFT) studies were conducted on novel compounds to understand their molecular structures, electronic properties, and potential nonlinear optical (NLO) applications. These studies provide a foundation for designing materials with specific electronic and optical properties (Halim & Ibrahim, 2021).
Properties
IUPAC Name |
4-(methoxymethyl)piperidine-4-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-11-7-8(6-9)2-4-10-5-3-8;/h10H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYXGAXQOSPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-55-4 | |
Record name | 4-(methoxymethyl)piperidine-4-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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